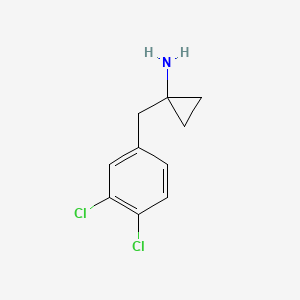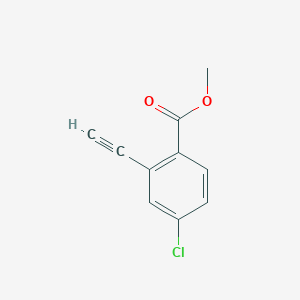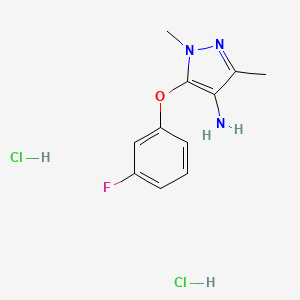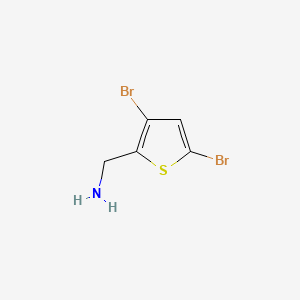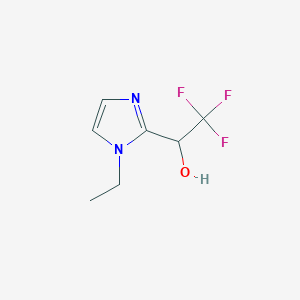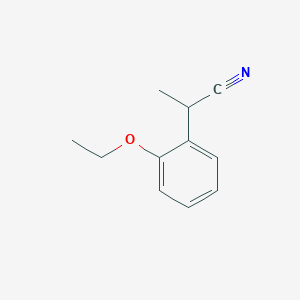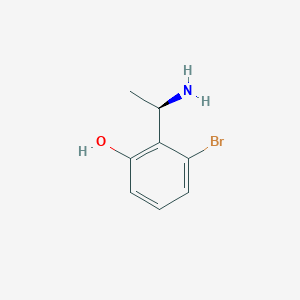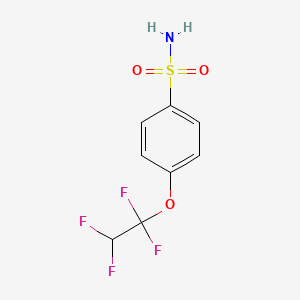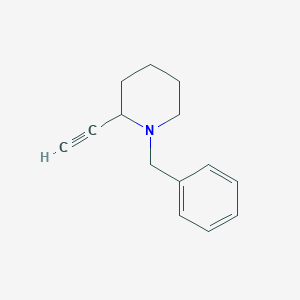
1-Benzyl-2-ethynylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-ethynylpiperidine is a chemical compound with the molecular formula C14H17N. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, with an ethynyl group at the second position of the ring.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-ethynylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and acetylene.
Reaction Conditions: The piperidine is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-2-ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions: Common reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-ethynylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-ethynylpiperidine involves its interaction with specific molecular targets in the body. It is believed to act on the serotonergic and dopaminergic receptor systems, similar to other piperidine derivatives. This interaction can modulate neurotransmitter levels and influence various physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-ethynylpiperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the ethynyl group and has different pharmacological properties.
1-Benzyl-4-ethynylpiperidine: Similar structure but with the ethynyl group at the fourth position, leading to different reactivity and applications.
Piperidine: The parent compound without any substituents, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C14H17N |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-benzyl-2-ethynylpiperidine |
InChI |
InChI=1S/C14H17N/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2 |
InChI-Schlüssel |
UJYOSBIFMMFIDK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCCCN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


